Cas no 103338-30-3 (Ethyl 4-phenylpiperidine-2-carboxylate)

Ethyl 4-phenylpiperidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-phenylpiperidine-2-carboxylate
- Ethyl 4-phenylpiperidine-2-carboxylate
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- MDL: MFCD27980402
- インチ: 1S/C14H19NO2/c1-2-17-14(16)13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
- InChIKey: BFQQCYSPWIXGQG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC(C2C=CC=CC=2)CCN1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 249
- トポロジー分子極性表面積: 38.3
Ethyl 4-phenylpiperidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19315439-10.0g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 10g |
$6390.0 | 2023-05-25 | ||
Enamine | EN300-19315439-0.1g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-19315439-0.05g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-19315439-5.0g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 5g |
$4309.0 | 2023-05-25 | ||
Enamine | EN300-19315439-0.25g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-19315439-1.0g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 1g |
$1485.0 | 2023-05-25 | ||
Enamine | EN300-19315439-2.5g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-19315439-1g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-19315439-10g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-19315439-0.5g |
ethyl 4-phenylpiperidine-2-carboxylate |
103338-30-3 | 0.5g |
$1426.0 | 2023-09-17 |
Ethyl 4-phenylpiperidine-2-carboxylate 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Ethyl 4-phenylpiperidine-2-carboxylateに関する追加情報
Ethyl 4-phenylpiperidine-2-carboxylate (CAS No. 103338-30-3): A Comprehensive Overview
Ethyl 4-phenylpiperidine-2-carboxylate, with the CAS registry number 103338-30-3, is a versatile organic compound that has garnered significant attention in various fields of chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied due to their unique structural properties and potential applications in drug design. The molecule consists of a piperidine ring substituted with a phenyl group at the 4-position and an ethyl ester group at the 2-position, making it a valuable intermediate in organic synthesis.
The structural uniqueness of Ethyl 4-phenylpiperidine-2-carboxylate lies in its ability to act as a chiral auxiliary or a building block for more complex molecules. Recent studies have highlighted its role in asymmetric synthesis, where it serves as a key intermediate for constructing bioactive compounds. For instance, researchers have employed this compound to synthesize novel alkaloids and peptide mimetics, which exhibit promising biological activities such as anti-inflammatory and anticancer properties.
From a synthetic perspective, the preparation of Ethyl 4-phenylpiperidine-2-carboxylate involves multi-step reactions that showcase the elegance of organic chemistry. The synthesis typically begins with the formation of the piperidine ring through either alkylation or cyclization reactions. Subsequent steps involve functional group transformations, such as esterification, to introduce the ethyl ester moiety. The use of catalytic asymmetric techniques has further enhanced the efficiency and selectivity of these processes, aligning with green chemistry principles.
The physicochemical properties of this compound are equally intriguing. Its molecular weight is approximately 265 g/mol, and it exists as a white crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent advancements in computational chemistry have enabled researchers to explore the electronic structure and reactivity of Ethyl 4-phenylpiperidine-2-carboxylate at an unprecedented level. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its reactivity in different chemical environments. These studies have also revealed potential sites for further functionalization, paving the way for novel applications in materials science.
In terms of applications, this compound has found utility in both academic research and industrial settings. In academia, it serves as a valuable tool for studying stereochemical outcomes in organic reactions. Its role as a chiral auxiliary has been pivotal in developing enantioselective syntheses of complex natural products. In industry, it is employed as an intermediate in the production of pharmaceuticals and agrochemicals, where precise control over stereochemistry is paramount.
The growing interest in Ethyl 4-phenylpiperidine-2-carboxylate can also be attributed to its potential in drug discovery programs targeting various therapeutic areas. For example, derivatives of this compound have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), which are key targets for numerous drugs. Preclinical studies have demonstrated promising pharmacokinetic profiles for some derivatives, highlighting their potential for further development into clinical candidates.
In conclusion, Ethyl 4-phenylpiperidine-2-carboxylate (CAS No. 103338-30-3) stands out as a multifaceted compound with significant implications across diverse scientific disciplines. Its structural versatility, combined with cutting-edge synthetic methodologies and computational insights, positions it as an invaluable tool for advancing chemical research and innovation.
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